3,3-bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-bis(methoxymethyl)-6-oxabicyclo[310]hexane is a bicyclic organic compound characterized by its unique structure, which includes a six-membered ring fused to a three-membered ring with an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a wide range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds .
Industrial Production Methods
While specific industrial production methods for 3,3-bis(methoxymethyl)-6-oxabicyclo[31These methods are efficient and can be performed on a gram scale, providing high yields and diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
3,3-bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic applications.
Scientific Research Applications
3,3-bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the production of materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3,3-bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.0]hexane: Known for its biological activity and use in drug design.
Bicyclo[3.1.0]hexane: Commonly used in synthetic chemistry for the construction of complex molecules.
Uniqueness
3,3-bis(methoxymethyl)-6-oxabicyclo[31
Properties
CAS No. |
2385742-47-0 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.